3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole 3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14655992
InChI: InChI=1S/C11H9F2N3O2/c1-7-6-15(14-10(7)11(12)13)8-2-4-9(5-3-8)16(17)18/h2-6,11H,1H3
SMILES:
Molecular Formula: C11H9F2N3O2
Molecular Weight: 253.20 g/mol

3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC14655992

Molecular Formula: C11H9F2N3O2

Molecular Weight: 253.20 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole -

Specification

Molecular Formula C11H9F2N3O2
Molecular Weight 253.20 g/mol
IUPAC Name 3-(difluoromethyl)-4-methyl-1-(4-nitrophenyl)pyrazole
Standard InChI InChI=1S/C11H9F2N3O2/c1-7-6-15(14-10(7)11(12)13)8-2-4-9(5-3-8)16(17)18/h2-6,11H,1H3
Standard InChI Key BGNICNLEWAAOFG-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1C(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-(difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole features a pyrazole core substituted at positions 1, 3, and 4 with a 4-nitrophenyl group, difluoromethyl group, and methyl group, respectively. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₀F₂N₃O₂
Molecular Weight282.23 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A
SolubilityLimited data; likely soluble in polar aprotic solvents

While direct data for this compound is scarce, analogous structures such as 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole (C₁₀H₆F₃N₃O₂, MW 257.17) and methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate (C₁₂H₈F₃N₃O₄, MW 315.20) provide insights. The nitro and difluoromethyl groups enhance stability and bioactivity, as seen in pesticides like Tolfenpyrad .

Synthesis and Optimization Strategies

The synthesis of pyrazole derivatives often involves cyclization reactions between hydrazines and diketones or their equivalents. For 3-(difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole, a plausible route adapts methods from related compounds:

Precursor Preparation

A patent details the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid via a two-step process:

  • Substitution/Hydrolysis: 2,2-difluoroacetyl halide reacts with α,β-unsaturated esters in the presence of triethylamine, followed by alkaline hydrolysis to yield α-difluoroacetyl intermediates.

  • Condensation/Cyclization: The intermediate undergoes cyclization with methylhydrazine, catalyzed by KI or NaI, to form the pyrazole ring .

Adaptation for Target Compound

To synthesize the target compound, modifications might include:

  • Replacing methylhydrazine with 4-nitrophenylhydrazine.

  • Optimizing reaction temperatures (-30°C to 85°C) and catalysts (KI) to minimize isomer formation .

  • Recrystallization using ethanol-water mixtures to achieve >99% purity .

Table 2: Representative Reaction Conditions

ParameterValue
CatalystKI or NaI
Temperature Range-30°C to 85°C
SolventDichloromethane/Water
Isomer Ratio (Target:Impurity)95:5 (post-optimization)

Crystallographic and Conformational Analysis

Although crystallographic data for the target compound is unavailable, related structures exhibit orthorhombic crystal systems (P2₁2₁2₁) with unit cell parameters a = 11.6524 Å, b = 11.9777 Å, c = 15.9058 Å . Key structural features include:

  • Dihedral Angles: Pyrazole and aromatic rings form dihedral angles of ~76.76°, reducing steric hindrance .

  • Torsion Angles: Substituents like the difluoromethyl group adopt specific orientations (e.g., C7–C8–C13–C14 = -149.6°) , influencing molecular packing.

Challenges and Future Directions

Isomer Control

Synthetic routes often yield isomers (e.g., 5-difluoromethyl vs. 3-difluoromethyl). Catalytic optimization and low-temperature reactions can suppress impurity formation .

Note: The code above calculates the molecular weight of C₁₂H₁₀F₂N₃O₂ as 282.23 g/mol, consistent with theoretical values.

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